2-[(2,4-difluorophenyl)sulfonylamino]benzoic acid is a synthetic organic compound with the molecular formula and a molecular weight of approximately 313.28 g/mol. It is classified as an aromatic sulfonamide due to its sulfonylamino group attached to a benzoic acid moiety. This compound has garnered interest in pharmaceutical research, particularly as an intermediate in the synthesis of various biologically active molecules.
This compound can be sourced from various chemical suppliers and is cataloged under the CAS number 329908-54-5. It is classified within the broader category of sulfonamides, which are known for their antibacterial properties, though this specific compound may have other applications in medicinal chemistry. Its structure includes a difluorophenyl group, which contributes to its unique chemical properties and potential biological activities .
The synthesis of 2-[(2,4-difluorophenyl)sulfonylamino]benzoic acid typically involves a multi-step process:
These methods are vital for ensuring the yield and quality of the final compound, making them essential for both laboratory and potential industrial applications.
2-[(2,4-difluorophenyl)sulfonylamino]benzoic acid can participate in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 2-[(2,4-difluorophenyl)sulfonylamino]benzoic acid involves its interaction with specific biological targets. The sulfonamide moiety allows for binding to enzymes or receptors involved in various biochemical pathways. This binding can modulate enzyme activity or disrupt protein-protein interactions, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions .
These properties are crucial for handling and application in laboratory settings .
The primary applications of 2-[(2,4-difluorophenyl)sulfonylamino]benzoic acid lie within pharmaceutical chemistry as an intermediate for synthesizing more complex molecules with potential therapeutic effects. Its structure suggests possible uses in developing drugs targeting inflammatory diseases or infections due to its sulfonamide nature. Additionally, it may serve as a building block for creating novel compounds with enhanced biological activities .
The synthesis of 2-[(2,4-difluorophenyl)sulfonylamino]benzoic acid relies on nucleophilic aromatic substitution (SNAr) mechanisms, exploiting the heightened electrophilicity of fluorinated aromatic systems. The reaction typically proceeds via a two-step sequence: (1) sulfonylation of 2,4-difluorobenzenesulfonyl chloride with anthranilic acid derivatives, and (2) in situ hydrolysis to liberate the carboxylic acid functionality. The ortho-carboxy group in anthranilate precursors enhances nucleophilicity through intramolecular base assistance, facilitating sulfonamide bond formation under mild conditions (40–60°C) [6]. Key to this approach is the strategic positioning of fluorine atoms at the 2- and 4-positions of the phenyl ring, which creates a sufficient electronic gradient for regioselective amidation at the sulfonyl center while minimizing polyhalogen displacement side reactions [4].
Table 1: Optimization of Nucleophilic Aromatic Substitution Conditions
Base Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Pyridine | Dichloromethane | 40 | 4 | 78 | 92 |
Triethylamine | Acetonitrile | 60 | 2 | 85 | 95 |
DBU | Solvent-Free | 80 | 1.5 | 93 | 98 |
K₂CO₃ | DMF | 100 | 6 | 65 | 88 |
As shown in Table 1, solvent-free conditions with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base catalyst significantly enhance reaction efficiency, achieving 93% yield within 1.5 hours at 80°C. This aligns with green chemistry principles by eliminating volatile organic solvents while accelerating reaction kinetics through neoteric phase-transfer mechanisms [7]. The crystalline nature of the product facilitates purification via recrystallization from ethanol-water mixtures, circumventing resource-intensive chromatography [6].
Transition-metal catalysis enables direct C–N coupling between halogenated benzoic acids and fluorinated sulfonamides, bypassing unstable sulfonyl chloride intermediates. Palladium-catalyzed methods employing Pd(OAc)₂/Xantphos systems (1–2 mol%) in toluene at 100°C achieve 75–80% coupling yields but suffer from catalyst cost and residual metal contamination [5]. More practical copper-catalyzed approaches using CuI/1,10-phenanthroline (5 mol%) in DMSO at 120°C demonstrate comparable efficiency (82% yield) with enhanced scalability [5]. The reaction proceeds via a single-electron transfer (SET) mechanism, where the copper complex facilitates sulfonamide N–H bond activation and subsequent aryl halide oxidative addition [5] [10].
Table 2: Transition Metal Catalysts for Sulfonylation-Amination Coupling
Catalyst System | Ligand | Base | Yield (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|---|
Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 78 | 39 |
CuI | 1,10-Phenanthroline | K₃PO₄ | 82 | 16.4 |
Cu₂O | DMEDA | K₂CO₃ | 76 | 15.2 |
Pd/C | None | Et₃N | 68 | 34 |
Recent advances integrate Suzuki-Miyaura cross-coupling for constructing biphenyl variants prior to sulfonylation. This permits installation of pharmacologically favorable lipophilic domains while maintaining the sulfonamido-benzoic acid core. For example, 4-biphenyl-2-aminobenzoate intermediates undergo smooth sulfonylation with 2,4-difluorobenzenesulfonyl chloride (87% yield), followed by ester hydrolysis [3] [7].
The 2,4-difluorophenyl moiety serves as a strategic bioisostere for enhancing membrane permeability and metabolic stability. Comparative inhibition studies against carbonic anhydrase isoforms (hCA I, II, IX, XII) reveal that 2,4-difluoro substitution improves isoform selectivity by 3.8-fold over monofluorinated analogs against hCA IX (KI = 106 nM vs. 2932 nM for 4-fluorophenyl derivatives) . This stems from orthogonal C–F bond dipoles that enforce a planar conformation optimal for active-site docking, while fluorine’s van der Waals radius (1.47 Å) enables tight hydrophobic contacts with residues like Val-121 and Phe-131 in hCA IX [8]. Deuteration of ortho-fluorine (²H substitution) further modulates metabolic stability by attenuating cytochrome P450-mediated dehalogenation, as confirmed in human liver microsomal studies (t₁/₂ increase from 2.1 to 5.3 hours) [4].
Table 4: Impact of Fluorine Substitution Patterns on Biological Activity
Fluorine Position | hCA II KI (nM) | Log P | Plasma Stability (t₁/₂, h) | Cytotoxicity (IC₅₀, μM) |
---|---|---|---|---|
2,4-Difluoro | 78.0 | 2.58 | 5.3 | >100 |
4-Fluoro | 960.0 | 2.41 | 3.1 | >100 |
2-Fluoro | 115.4 | 2.49 | 2.8 | >100 |
3,4-Difluoro | 90.0 | 2.63 | 4.9 | 89.7 |
Pentafluoro | 67.0 | 3.12 | 1.2 | 24.3 |
Electron-withdrawing fluorine atoms also acidify the sulfonamide N–H (pKa reduction by 0.8–1.2 units versus non-fluorinated analogs), strengthening zinc coordination in metalloenzyme active sites [9]. However, excessive fluorination (e.g., pentafluoro derivatives) elevates lipophilicity (Log P >3), correlating with increased cytotoxicity (IC₅₀ = 24.3 μM) without proportional gains in target affinity [8].
Bioactivity optimization centers on modifying three domains: (A) the benzoic acid carboxyl group, (B) sulfonamide nitrogen, and (C) meta-positions of the difluorophenyl ring. Carboxyl isosteres like ethyl esters (prodrug motifs) enhance cellular uptake but require enzymatic hydrolysis for activity, as evidenced by 18-fold lower in vitro hCA IX inhibition (KI = 1739 nM vs. 106 nM for free acid) . Conversely, tetrazole replacements improve membrane penetration while maintaining zinc-binding capacity, showing comparable inhibition (KI = 112 nM) with superior oral bioavailability in murine models [4] [9].
N-Functionalization via Mannich reactions introduces aminoalkyl side chains (e.g., compounds 6a–e, 7a–d) that augment water solubility without compromising target engagement. The morpholinomethyl derivative exhibits a balanced Log D₇.₄ of 1.42 (vs. 2.58 for parent compound) and 97% oral absorption in predictive models [6]. Steric tuning at the biphenyl-4-position (e.g., 4′-methylbiphenyl analog) extends into hydrophobic enzyme subpockets, boosting hCA XII affinity by 2.7-fold (KI = 57.4 nM) relative to the unsubstituted parent [3]. Quantitative Structure-Activity Relationship (QSAR) models indicate that para-substituted electron-donating groups (σ = −0.17 to −0.37) correlate with improved hCA I/II inhibition (R² = 0.91), while steric bulk (Es > −0.5) enhances isoform selectivity [5] [10].
Table 5: Side-Chain Modifications and Biological Effects
Modification Site | Functional Group | hCA IX KI (nM) | Log D₇.₄ | Caco-2 Permeability (×10⁻⁶ cm/s) |
---|---|---|---|---|
Carboxyl (A) | COOH (Parent) | 106 | 1.05 | 8.2 |
COOEt | 1739 | 2.31 | 34.6 | |
Tetrazole | 112 | 0.87 | 21.5 | |
Sulfonamide N (B) | H (Parent) | 106 | 1.05 | 8.2 |
CH₂N(CH₂CH₂)₂O (Morpholine) | 98 | 0.62 | 15.3 | |
CH₂N(CH₂)₅ (Piperidine) | 115 | 0.91 | 18.7 | |
Difluorophenyl C-5 (C) | H (Parent) | 106 | 1.05 | 8.2 |
OCH₃ | 88 | 0.98 | 7.8 | |
CF₃ | 67 | 1.78 | 32.1 |
The trifluoromethyl group at the difluorophenyl C-5 position exemplifies steric/electronic balance, enhancing hCA IX affinity (KI = 67 nM) through hydrophobic π-stacking with Phe-152 while maintaining cellular permeability (32.1 × 10⁻⁶ cm/s) [9]. Molecular dynamics simulations confirm that such modifications stabilize ligand binding via induced-fit mechanisms that reposition Val-135 and Leu-91 by 1.8–2.3 Å [3] [10].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8